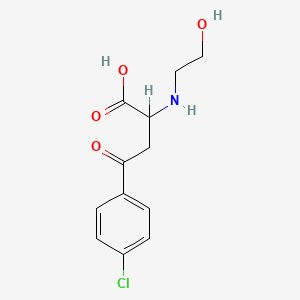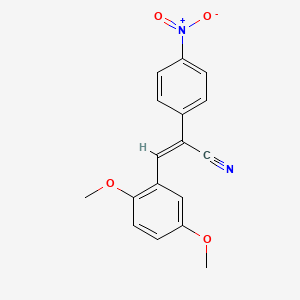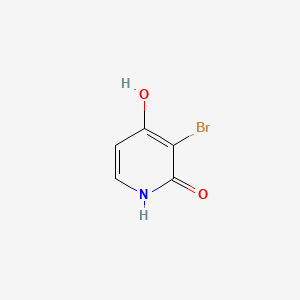
1,3-Bis(methoxymethoxy)-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(methoxymethoxy)-5-methylbenzene: is an organic compound with the molecular formula C10H14O4 It is a derivative of benzene, where two methoxymethoxy groups and one methyl group are substituted at the 1, 3, and 5 positions, respectivelyResorcinol Bis(methoxymethyl) Ether .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(methoxymethoxy)-5-methylbenzene typically involves the protection of resorcinol (1,3-dihydroxybenzene) with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through techniques like distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1,3-Bis(methoxymethoxy)-5-methylbenzene can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the methoxymethoxy groups, converting them back to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxymethoxy groups act as electron-donating groups, directing incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of resorcinol.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
Chemistry:
- Used as a protecting group for hydroxyl functionalities in organic synthesis.
- Intermediate in the synthesis of more complex organic molecules.
Biology:
- Potential use in the development of biochemical assays and probes.
Medicine:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
- Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 1,3-Bis(methoxymethoxy)-5-methylbenzene primarily involves its role as a protecting group in organic synthesis. The methoxymethoxy groups protect hydroxyl functionalities from unwanted reactions, allowing for selective transformations. Upon completion of the desired reactions, the protecting groups can be removed under acidic conditions to regenerate the hydroxyl groups.
Comparison with Similar Compounds
Benzene, 1,3-bis(methoxymethoxy)-: Similar structure but lacks the methyl group at the 5-position.
Benzene, 1,3-dimethoxy-5-methyl-: Similar structure but with methoxy groups instead of methoxymethoxy groups.
Resorcinol Bis(methoxymethyl) Ether: Another name for 1,3-Bis(methoxymethoxy)-5-methylbenzene.
Uniqueness: this compound is unique due to the presence of both methoxymethoxy and methyl groups, which provide distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a useful protecting group for hydroxyl functionalities.
Properties
CAS No. |
82265-37-0 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
1,3-bis(methoxymethoxy)-5-methylbenzene |
InChI |
InChI=1S/C11H16O4/c1-9-4-10(14-7-12-2)6-11(5-9)15-8-13-3/h4-6H,7-8H2,1-3H3 |
InChI Key |
JBJGMEIQNATBCH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCOC)OCOC |
Canonical SMILES |
CC1=CC(=CC(=C1)OCOC)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2,2-diphenylpropanoate;hydrochloride](/img/structure/B1660627.png)


![Benzamide, 3,4,5-triethoxy-N-[[(4-methoxyphenyl)amino]thioxomethyl]-](/img/structure/B1660632.png)



![3-(Benzhydryloxy)-8-methyl-8-azabicyclo[3.2.1]octane hydrobromide](/img/structure/B1660638.png)



![5-[2-(1,3-Benzodioxol-5-yl)ethyl]-1,3-benzodioxole](/img/structure/B1660644.png)

